Clortermine hydrochloride

説明

Clortermine Hydrochloride, also known as Voranil, is an anorectic drug of the amphetamine class . It was developed by Ciba in the 1960s . It is the 2-chloro analogue of the better-known appetite suppressant phentermine, and is the 2-chloro positional isomer of chlorphentermine . It likely does not act on dopamine but may act as a serotonin and/or norepinephrine releasing agent .

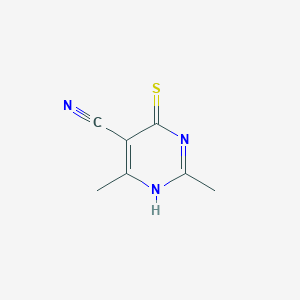

Molecular Structure Analysis

The molecular formula of Clortermine is C10H14ClN . The molecular weight is 183.68 g/mol . The structure of Clortermine Hydrochloride is C10H15Cl2N with a molecular weight of 220.14 g/mol .

科学的研究の応用

Anorexigenic Agent

Clortermine hydrochloride is a non-amphetamine anorexigenic agent . Anorexigenic agents are drugs that reduce appetite and food consumption, and are commonly used in the treatment of obesity .

Obesity Treatment

Voranil is indicated for short-term adjunctive treatment of exogenous obesity . Exogenous obesity is caused by excessive calorie intake, and Voranil can help reduce food intake by suppressing appetite .

Long Duration of Action

The long duration of action of Voranil permits once-a-day dosage . This makes it more convenient for patients, as they only need to take the medication once a day .

Superior to Placebo

In a large number of patients studied, Voranil was found to be superior to placebo in weight reduction . This indicates that Voranil is effective in helping patients lose weight .

Comparable to Other Anorexiants

Clortermine hydrochloride, along with fenfluramine hydrochloride and mazindol, are comparable to other anorexiants in suppressing the appetite . They should only be used as short-term adjuncts in a program that also includes caloric restriction, appropriate exercise, and psychological support .

Part of a Comprehensive Treatment Program

Clortermine hydrochloride should be used as part of a comprehensive treatment program for obesity . This program should also include caloric restriction, appropriate exercise, and psychological support .

作用機序

Target of Action

Clortermine hydrochloride, also known as Voranil, is a non-amphetamine anorexigenic agent . It belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . The primary targets of Clortermine are likely to be the serotonin and/or norepinephrine receptors .

Mode of Action

It is suggested that clortermine may act as a serotonin and/or norepinephrine releasing agent . This means that it likely increases the levels of these neurotransmitters in the synaptic cleft, leading to increased stimulation of their respective receptors.

Biochemical Pathways

Given its potential role as a serotonin and/or norepinephrine releasing agent , it can be inferred that it may affect the biochemical pathways involving these neurotransmitters. This could lead to downstream effects such as appetite suppression, which is consistent with its use as an anorexigenic agent .

Result of Action

The molecular and cellular effects of Clortermine’s action are likely related to its potential role as a serotonin and/or norepinephrine releasing agent . By increasing the levels of these neurotransmitters, Clortermine could stimulate their respective receptors, leading to effects such as appetite suppression .

Action Environment

Several factors such as age, strain, species variation, pregnancy, physical state and chemical properties of the toxicant, and environmental factors can greatly influence the toxicity of a specific compound . These factors could also influence the action, efficacy, and stability of Clortermine.

特性

IUPAC Name |

1-(2-chlorophenyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJJECIHYZJXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146128 | |

| Record name | Clortermine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clortermine hydrochloride | |

CAS RN |

10389-72-7 | |

| Record name | Clortermine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clortermine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clortermine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLORTERMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33L9ZA65K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

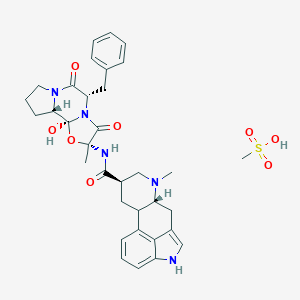

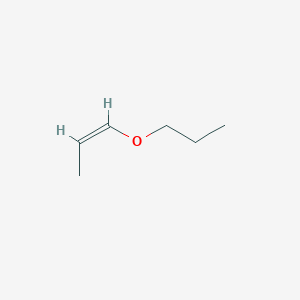

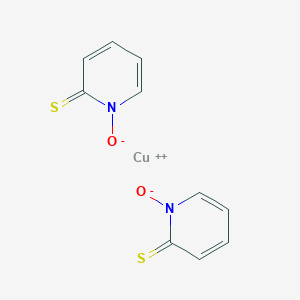

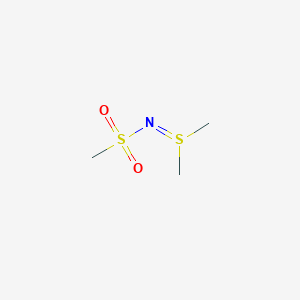

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Clortermine hydrochloride as an appetite suppressant?

A1: While the provided research papers don't delve into the specific molecular interactions of Clortermine hydrochloride, they indicate that it belongs to the class of sympathomimetic amines. [] These compounds typically exert their effects by mimicking the actions of the sympathetic nervous system. [] Although the precise mechanism isn't detailed, it can be inferred that Clortermine hydrochloride likely influences neurotransmitter systems involved in appetite regulation, such as those related to norepinephrine, dopamine, or serotonin, similar to other anorexiants. [] Further research is needed to elucidate the specific molecular targets and downstream effects of this compound.

Q2: Are there any notable differences between Clortermine hydrochloride and other anorexiants in terms of their chemical structure or properties?

A2: Yes, one study highlights that unlike Clortermine hydrochloride and fenfluramine hydrochloride, which belong to the phenethylamine class, mazindol is not a phenethylamine derivative. [] This difference in chemical structure might contribute to variations in their pharmacological profiles, including their specific mechanisms of action, duration of effects, and potential side effect profiles. Additionally, fenfluramine hydrochloride exhibits a unique characteristic of inducing both anorexia and central nervous system depression, distinguishing it from Clortermine hydrochloride and mazindol. []

Q3: What is the recommended duration for Clortermine hydrochloride treatment?

A3: The research emphasizes that Clortermine hydrochloride, like other anorexiants, should only be used for short-term treatment of obesity. [, ] The specific duration of treatment should be determined by a healthcare professional and tailored to individual patient needs and responses.

Q4: Is Clortermine hydrochloride associated with any adverse effects?

A4: While this Q&A focuses on the scientific aspects of Clortermine hydrochloride, it's important to acknowledge that the provided research mentions some potential adverse effects. One study reports insomnia, dry mouth, palpitations, and tachycardia in a small percentage of patients taking the drug. [] For a comprehensive understanding of potential side effects, contraindications, and risks associated with Clortermine hydrochloride, consulting a healthcare professional and referring to the most up-to-date prescribing information is crucial.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)